4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid
4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid
Brand Name:
Vulcanchem
CAS No.:
1794786-68-7
VCID:
VC21172214
InChI:
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i2D,3D,4D,5D
SMILES:
CC(=O)NC1=CC=C(C=C1)C(=O)O
Molecular Formula:
C9H9NO3
Molecular Weight:
183.2 g/mol
4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid
CAS No.: 1794786-68-7
Cat. No.: VC21172214
Molecular Formula: C9H9NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794786-68-7 |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 4-acetamido-2,3,5,6-tetradeuteriobenzoic acid |
| Standard InChI | InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i2D,3D,4D,5D |
| Standard InChI Key | QCXJEYYXVJIFCE-QFFDRWTDSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C)[2H] |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator